3-Methylguanine

描述

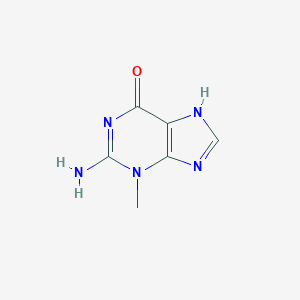

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSBNYEHDQRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N=C1N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183755 | |

| Record name | 3-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2958-98-7 | |

| Record name | 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEQ5689EMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation and Genesis of N3 Methylguanine Adducts in Biological Macromolecules

Endogenous Sources of Alkylating Species Inducing N3-Methylation

Cellular metabolism, while essential for life, inadvertently produces reactive byproducts capable of modifying cellular components, including nucleic acids. These endogenous sources contribute to a basal level of DNA and RNA damage, including the formation of 3-methylguanine.

S-Adenosylmethionine-Mediated Non-Enzymatic Methylation

S-adenosyl-L-methionine (SAM) is the primary methyl group donor in a vast array of enzyme-catalyzed reactions essential for cellular function. rsc.org However, due to its inherent chemical reactivity, SAM can also non-enzymatically methylate various nucleophilic sites on DNA and RNA. nih.govnih.govoup.com This spontaneous reaction, although occurring at a low rate, represents a continuous source of endogenous methylation damage. The positively charged sulfonium ion in SAM makes the methyl group highly susceptible to nucleophilic attack by atoms in the DNA bases. nih.gov While the N7 position of guanine (B1146940) and the N3 position of adenine are major sites of non-enzymatic methylation by SAM, the N3 position of guanine can also be a target, leading to the formation of this compound. nih.govembopress.org This non-enzymatic methylation by SAM is considered a potentially mutagenic process and is thought to contribute to the background level of spontaneous mutations. embopress.org The constant generation of these lesions provides a rationale for the existence of dedicated DNA repair pathways. nih.gov

Reactive Oxygen Species and Nitrogen Species Byproducts

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated as byproducts of normal cellular processes such as mitochondrial respiration and inflammatory responses. nih.govresearchgate.net These highly reactive molecules, including hydroxyl radicals (HO•) and nitric oxide (NO•), can induce a wide spectrum of damage to biological macromolecules. While ROS are more commonly associated with oxidative damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), the complex interplay between ROS and RNS can lead to the formation of alkylating intermediates. nih.gov For instance, RNS can react with various cellular components to form nitrosating agents, which in turn can lead to the formation of diazonium ions that are potent alkylating species. semanticscholar.org Although direct evidence specifically detailing the formation of this compound from ROS and RNS byproducts is complex, the chemical environment created by these species is conducive to a range of DNA modifications, and it is plausible that pathways involving these reactive species could contribute to the endogenous burden of this compound.

Exogenous Environmental and Therapeutic Alkylating Agents

In addition to endogenous sources, exposure to a wide array of environmental chemicals and therapeutic drugs can lead to the formation of this compound adducts in DNA and RNA. These exogenous agents are a significant source of nucleic acid alkylation.

Monofunctional Alkylating Agents

Monofunctional alkylating agents are characterized by a single reactive group that can form a covalent bond with a nucleophilic site in DNA. nih.gov These agents are present in the environment, in certain foods, and in tobacco smoke. ucsf.edu Examples of monofunctional alkylating agents include methyl methanesulfonate (B1217627) (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.govnih.gov These compounds react with DNA through nucleophilic substitution reactions, which can proceed via either an S(_N)1 or S(_N)2 mechanism. nih.govnih.gov The reaction mechanism influences the preferred sites of alkylation on the DNA bases. S(_N)2-type agents tend to react with the more nucleophilic ring nitrogens, such as N7 of guanine and N3 of adenine, while S(_N)1-type agents can also react with exocyclic oxygen atoms. nih.govnih.gov The formation of this compound is a known, albeit often minor, product of DNA damage induced by several monofunctional alkylating agents.

| Alkylating Agent | Primary Adducts Formed |

| Methyl methanesulfonate (MMS) | N7-methylguanine, N3-methyladenine |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | O6-methylguanine, N7-methylguanine, N3-methyladenine |

| N-Nitrosodimethylamine (NDMA) | N7-methylguanine, O6-methylguanine, N3-methyladenine |

Chemotherapeutic Alkylating Compounds

Alkylating agents represent one of the earliest and most widely used classes of anticancer drugs. pharmacologyeducation.org Their therapeutic effect stems from their ability to induce extensive DNA damage in rapidly dividing cancer cells, ultimately leading to cell death. libretexts.org Many of these chemotherapeutic agents are monofunctional and induce the formation of various methylated bases, including this compound.

| Chemotherapeutic Agent | Class | Major DNA Adducts |

| Temozolomide (B1682018) | Triazene | N7-methylguanine, O6-methylguanine, N3-methyladenine |

| Dacarbazine | Triazene | N7-methylguanine, O6-methylguanine, N3-methyladenine |

| Mechlorethamine | Nitrogen Mustard | N7-guanine adducts, N1-adenine adducts |

| Melphalan | Nitrogen Mustard | N7-guanine adducts, N3-adenine adducts |

| Cyclophosphamide | Nitrogen Mustard | N7-guanine adducts |

Mechanisms of Guanine N3-Alkylation within DNA and RNA

The chemical mechanism underlying the alkylation of the N3 position of guanine in nucleic acids is governed by the principles of nucleophilic substitution reactions. The nitrogen atoms within the purine (B94841) ring of guanine are nucleophilic, meaning they are electron-rich and can react with electrophilic alkylating agents. The N7 position of guanine is generally the most nucleophilic and, therefore, the most frequent site of alkylation. nih.govnih.gov

However, the N3 position of guanine can also be targeted by alkylating agents. The accessibility of the N3 position is somewhat sterically hindered within the DNA double helix as it participates in Watson-Crick base pairing with cytosine. wikipedia.org Therefore, alkylation at the N3 position is more likely to occur in single-stranded regions of DNA or in RNA, where the base is more exposed.

The specific mechanism of alkylation, either S(_N)1 or S(_N)2, also plays a role. S(_N)1 reactions proceed through a carbocation intermediate, which is a highly reactive electrophile that can attack various nucleophilic sites, including the N3 position of guanine. S(_N)2 reactions involve a direct backside attack by the nucleophile on the alkylating agent. The reactivity of different positions on the guanine base towards various alkylating agents is a complex function of electronic and steric factors. nih.gov The formation of a this compound adduct introduces a positive charge into the purine ring system, which can destabilize the glycosidic bond, potentially leading to depurination, and can also interfere with DNA replication and transcription processes. pnas.org

Quantitative Assessment of Nthis compound Adduct Formation Relative to Other Alkylation Products

The formation of this compound (N3-MeG) is one of several possible outcomes when DNA is exposed to alkylating agents. The distribution and relative abundance of different methylation products are highly dependent on the specific alkylating agent, the DNA sequence, and the structural context of the DNA (e.g., single-stranded vs. double-stranded). Quantitative analysis reveals that N3-MeG is often a less frequent adduct compared to methylation at other sites, such as the N7 position of guanine.

Research using various methylating agents has allowed for a quantitative comparison of the different methylated adducts formed in DNA. For instance, studies with N-methyl-N-nitrosourea (MNU) have shown that N7-methylguanine (N7-MeG) is typically the most abundant adduct. When comparing the yields of different methylated bases after MNU treatment, a distinct ratio emerges. For example, one study established the relative yields of N7-methyladenine, N3-methyladenine, and N7-methylguanine to be approximately 0.03:0.15:1.00, respectively nih.gov. This highlights the predominance of N7-guanine alkylation.

The choice of alkylating agent significantly influences the ratio of adducts. Agents like dimethyl sulfate (DMS) and methyl methanesulfonate (MMS) predominantly produce N7-methylguanine, with the ratio of N3-methyladenine (a minor groove adduct) to N7-methylguanine (a major groove adduct) being around 1:10 nih.gov. In contrast, other compounds can selectively favor the formation of minor groove adducts.

The following table summarizes the relative formation of various DNA methylation adducts induced by the alkylating agent N-Methyl-N-nitrosourea (MNU), with N7-Methylguanine formation normalized to 100%.

| Alkylation Product | Relative Formation (%) |

|---|---|

| N7-Methylguanine | 100 |

| O6-Methylguanine | 10 |

| N3-Methyladenine | 9 |

| N1-Methyladenine | 1 |

| Nthis compound | 1 |

| N7-Methyladenine | 1 |

| N3-Methylcytosine | 0.3 |

| O2-Methylcytosine | 0.1 |

| O2-Methylthymine | 0.1 |

| O4-Methylthymine | 0.1 |

Data adapted from studies on guanine and adenine methylation by MNU, relative to N7-Me-Gua formation nih.govresearchgate.net.

While Nthis compound is a relatively minor product of many common methylating agents, its formation is still significant. The presence of these adducts, even at low levels, can have considerable biological consequences. The relative ratios of different adducts, such as the N7-methylguanine to O6-methylguanine ratio, can also change depending on the dose of the alkylating agent and the repair capacity of the cell or tissue nih.gov. This is because some adducts, like O6-methylguanine, are more readily repaired by specific enzymes, while others may be removed more slowly or through different pathways, or lost via spontaneous depurination nih.gov.

Biological Consequences and Cellular Responses Elicited by N3 Methylguanine Lesions

Impact on DNA Replication Fidelity and Processivity

N3-MeG, along with N3-methyladenine (N3-MeA), are minor-groove lesions that strongly impede the progression of replicative DNA polymerases. nih.govnih.govnih.govplos.org This blocking activity necessitates the involvement of specialized translesion synthesis (TLS) pathways to bypass the lesion, which can introduce errors during DNA synthesis. nih.govnih.gov

Polymerase Blocking Activity of N3-Methylguanine

The N3-methyl group of guanine (B1146940) protrudes into the minor groove of the DNA helix, hindering essential interactions between DNA polymerases and the DNA minor groove. nih.govnih.gov This steric hindrance leads to a strong block in DNA synthesis by high-fidelity replicative polymerases, such as human DNA polymerases alpha (Polα) and delta (Polδ). nih.gov When replicative polymerases encounter N3-MeG, they stall, leading to replication fork arrest. nih.govlidsen.com This stalling can result in the collapse of replication forks, which is a significant source of DNA double-strand breaks (DSBs) and chromosomal aberrations. nih.govlidsen.comresearchgate.net

Translesion Synthesis Pathways and Associated Error Proneness

To overcome the replication block imposed by N3-MeG and other alkylated bases, cells employ translesion synthesis (TLS) pathways, which involve specialized DNA polymerases. nih.govplos.org These TLS polymerases, often members of the Y-family (e.g., Polη, Polι, Polκ, and Rev1), are capable of replicating through damaged DNA templates that would otherwise halt replicative polymerases. nih.govnih.govpnas.org

Table 1: Characteristics of Select DNA Polymerases in Translesion Synthesis of Alkylated Bases

| DNA Polymerase | Family | Role in Lesion Bypass | Fidelity (N3-MeA analog) | Key Notes |

| Polα | Replicative | Blocked by N3-MeA analog | High | Main replicative polymerase, stalls at lesions. nih.gov |

| Polδ | Replicative | Blocked by N3-MeA analog | High | Main replicative polymerase, stalls at lesions. nih.gov |

| Polη | Y-family TLS | Can bypass lesions | Variable (can be error-free for some, error-prone for others) | Involved in error-free bypass of UV-induced dimers; can bypass N7-alkylguanine. mdpi.commdpi.com |

| Polι | Y-family TLS | Can bypass N3-MeA analog | Reduced catalytic efficiency, high propensity for wrong nucleotide insertion but overall error-free TLS in cells. nih.govnih.govnih.gov | Important for minor groove lesions. nih.gov |

| Polκ | Y-family TLS | Can bypass N3-MeA analog | Predominantly error-free for N3-MeA. nih.govoup.com | Can act as an extender in lesion bypass. pnas.org |

| Rev1 | Y-family TLS | Involved in UV mutagenesis and bypass of abasic sites. | Associated with damage-induced mutagenesis. nih.gov | Often works in conjunction with Polζ. nih.gov |

| Polζ (Rev3/Rev7) | B-family TLS | Associated with spontaneous and damage-induced mutagenesis. | Often associated with mutagenesis. nih.gov | Catalytic subunit Rev3, regulatory Rev7. nih.gov |

Contribution to Mutagenesis and Genomic Instability

The persistence of N3-MeG lesions and their bypass by error-prone TLS pathways contribute significantly to mutagenesis and genomic instability. nih.govscienceopen.comlidsen.com

Induction of Point Mutations and Chromosomal Aberrations

While N3-MeA is often described as primarily cytotoxic rather than mutagenic, leading to cell death without necessarily causing mutations, the situation for N3-MeG is more nuanced. researchgate.net However, the replication block caused by N3-MeG can lead to the formation of DNA double-strand breaks (DSBs) and subsequent chromosomal aberrations. nih.govresearchgate.net Methylating agents are potent genotoxicants that induce chromosomal breaks and translocations. nih.gov These chromosomal aberrations are often a consequence of DSBs, which arise during the S phase when replication forks encounter methylated bases. nih.govresearchgate.net

The base excision repair (BER) pathway is the primary mechanism for repairing N-methylated bases, including N3-MeG. nih.govscienceopen.com However, if BER is disrupted or overwhelmed, the accumulation of apurinic (AP) sites (intermediates of BER) can lead to single-strand breaks (SSBs) that, upon collision with replication forks, result in DSBs and chromosomal changes. nih.govresearchgate.netresearchgate.netcelprogen.com

Link to Sister Chromatid Exchange and Chromosome Breaks

N3-MeG, similar to N3-MeA, can contribute to sister chromatid exchange (SCE) and chromosome breaks. nih.govresearchgate.netoup.com SCEs are thought to arise from stalled replication forks at replication-blocking adducts. nih.gov While the formation of chromosomal aberrations after methylation damage often requires BER, SCE formation can occur through BER-independent processes. nih.gov This suggests that the direct blocking effect of N3-MeG on replication forks can trigger pathways leading to SCEs, even if the lesion is not immediately processed by BER. nih.gov

Cytotoxic Effects of Persistent Nthis compound Adducts

N3-MeG adducts are highly cytotoxic, and their persistence in DNA can lead to severe cellular consequences, including cell cycle arrest and apoptosis. psu.eduscienceopen.comnih.govlidsen.comresearchgate.netnih.gov The cytotoxicity of N3-MeG is primarily attributed to its ability to block DNA replication. nih.govresearchgate.net When replicative polymerases encounter these lesions, they stall, leading to replication fork arrest. nih.govlidsen.com Unrepaired or persistent N3-MeG lesions can trigger a cascade of cellular responses, including S-phase arrest, to allow time for repair. nih.govpsu.edu If the damage is too extensive or repair mechanisms are overwhelmed, this can ultimately lead to programmed cell death (apoptosis). psu.eduscienceopen.comlidsen.comcelprogen.com

Cells defective in the N-methylpurine DNA glycosylase (MPG, also known as AAG), which is responsible for removing N3-MeG and other N-methylpurines, exhibit increased sensitivity to methylating agents, highlighting the importance of this repair pathway in mitigating N3-MeG's cytotoxic effects. nih.govscienceopen.com The accumulation of BER intermediates, such as single-strand breaks, can also contribute to cytotoxicity by interfering with replication and causing DSBs. nih.govresearchgate.netcelprogen.com

Table 2: Biological Consequences of Nthis compound Lesions

| Consequence | Mechanism | Impact on Cell |

| DNA Replication Block | Steric hindrance in minor groove impedes replicative polymerases. nih.govnih.gov | Stalled replication forks, leading to arrest. nih.govlidsen.com |

| Translesion Synthesis (TLS) | Specialized polymerases bypass the lesion. nih.govplos.org | Can be error-prone, contributing to mutations. lidsen.commdpi.com |

| DNA Double-Strand Breaks (DSBs) | Replication fork collapse at stalled sites or BER intermediates. nih.govlidsen.comresearchgate.net | Highly cytotoxic, precursor to chromosomal aberrations. nih.govlidsen.comresearchgate.net |

| Chromosomal Aberrations | Result from DSBs, including breaks and translocations. nih.govresearchgate.net | Genomic instability, can lead to cell death or cancer. nih.govwashington.edu |

| Sister Chromatid Exchange (SCE) | Arises from stalled replication forks. nih.govoup.com | Indicator of genomic instability. nih.gov |

| Cell Cycle Arrest | Triggered by DNA damage to allow for repair. nih.govpsu.edu | Primarily S-phase arrest. nih.govpsu.edu |

| Apoptosis | Programmed cell death if damage is extensive or unrepaired. psu.eduscienceopen.comlidsen.comcelprogen.com | Elimination of damaged cells. scienceopen.com |

Induction of Cell Cycle Arrest Mechanisms (e.g., S-phase arrest)

DNA damage, including that caused by methylating agents that induce Nthis compound, can activate cell cycle checkpoints, leading to cell cycle arrest. This arrest provides an opportunity for DNA repair mechanisms to correct the lesions before replication or cell division proceeds, thereby preventing the transmission of mutations to daughter cells. umsha.ac.irresearchgate.net

Specifically, O6-methylguanine lesions, which often coexist with Nthis compound due to common alkylating agent exposure, are known to induce an intra-S-phase arrest. This S-phase arrest is a critical response, particularly observed in the second cell cycle following DNA damage. At lower levels of damage, this arrest can be transient, allowing cells to survive and continue through subsequent cell cycles. However, at higher levels of DNA damage, the S-phase arrest can coincide with a cessation of DNA replication, ultimately leading to the initiation of apoptotic cell death. This process is dependent on the mismatch repair (MMR) system and involves the activation of a multi-pathway signaling network, including phosphorylation of ATM, H2AX, CHK1, and p53, followed by amplified late phosphorylation of these nodes and activation of CHK2 and JNK kinases. rsc.org

Furthermore, studies involving N3-substituted temozolomide (B1682018) analogs, which generate DNA lesions similar to those induced by methylating agents, have shown that G2/M cell cycle arrest can precede apoptosis. This indicates that DNA damage can trigger arrest at different phases of the cell cycle depending on the specific lesion, cellular context, and extent of damage. karger.comnih.govresearchgate.netresearchgate.net

Programmed Cell Death Pathways (Apoptosis) Activation

The induction of programmed cell death, or apoptosis, is a critical cellular response to irreparable DNA damage, including that caused by Nthis compound and related alkylation lesions. Apoptosis serves as a protective mechanism to eliminate cells with compromised genomic integrity, thereby preventing potential carcinogenesis. researchgate.net

Methylating agents that induce N3-methyladenine and Nthis compound are known to trigger apoptosis. researchgate.net A key mechanism by which methylguanine lesions lead to apoptosis involves the DNA mismatch repair (MMR) system. For instance, O6-methylguanine lesions, when mispaired with thymine (B56734) during DNA replication, are recognized by the MMR machinery. This recognition can lead to futile cycles of DNA strand incision and repair attempts, ultimately resulting in the formation of lethal DNA double-strand breaks (DSBs). These DSBs are considered common ultimate apoptosis-triggering lesions. researchgate.netkarger.comresearchgate.net

The activation of apoptosis in response to DNA damage is often DNA replication-dependent and can involve the mitochondrial damage pathway, leading to the decline of Bcl-2 and activation of caspase-9 and caspase-3. This process can occur independently of p53 in certain repair-deficient cell lines. researchgate.net

Research findings illustrate the apoptotic response in cells treated with compounds that induce Nthis compound-like lesions. For example, N3-substituted temozolomide analogs have been shown to induce early apoptosis in human colorectal carcinoma (HCT116) cells. The following table presents detailed research findings on the induction of early apoptosis by these analogs: karger.com

| Compound | Concentration (µM) | Early Apoptosis at 48h (%) | Early Apoptosis at 72h (%) | Cell Line |

| Analog 1 | 100 | 3.3 | 10.4 | HCT116 p53+/+ |

| Analog 2 | 100 | 10.6 | 16.0 | HCT116 p53+/+ |

These values for early apoptosis align with observations of sub-G1 peaks in flow cytometric analysis, further confirming the induction of cell death. karger.com The generation of DNA double-strand breaks, inferred by the presence of γH2AX foci, is a key event in the apoptotic cascade triggered by these types of DNA lesions. karger.comnih.govresearchgate.net

Enzymatic Mechanisms and Pathways for N3 Methylguanine Damage Repair

Base Excision Repair (BER) Pathway as the Primary Corrective Mechanism

The Base Excision Repair (BER) pathway is a highly conserved cellular mechanism responsible for identifying and removing small, non-helix-distorting base lesions from the DNA, such as those caused by alkylation, oxidation, and deamination. wikipedia.org For N3-Methylguanine, BER is the principal defense, initiating a series of coordinated enzymatic reactions to excise the damaged base and restore the original DNA sequence. sciety.orgwikipedia.org The process is initiated by a specialized class of enzymes known as DNA glycosylases.

DNA glycosylases are the vanguard of the BER pathway, responsible for recognizing and catalyzing the removal of specific damaged bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site, which is a critical intermediate in the BER process. nih.gov Several DNA glycosylases with activity against Nthis compound have been identified in both mammals and bacteria.

In mammals, the primary enzyme responsible for the excision of Nthis compound is the Alkyladenine DNA Glycosylase, also known as AAG or MPG (N-methylpurine DNA glycosylase). wikipedia.org AAG is a monofunctional glycosylase, meaning its catalytic activity is limited to base removal. This enzyme exhibits a broad substrate specificity, recognizing and excising a variety of alkylated purines. nih.gov

Key substrates for mammalian AAG include:

3-Methyladenine (B1666300) (3-MeA): A primary and highly cytotoxic lesion that is efficiently removed by AAG.

7-Methylguanine (7-MeG): Another common alkylation adduct that is a substrate for AAG. researchgate.net

1,N6-ethenoadenine (εA): A type of DNA adduct resulting from exposure to vinyl chloride and lipid peroxidation products.

Hypoxanthine: Formed from the deamination of adenine.

While AAG is proficient at removing these damaged bases, it is noteworthy that high levels of AAG activity have, in some contexts, been associated with increased genotoxicity. This is thought to occur because the rate of base excision can outpace the subsequent repair steps, leading to an accumulation of cytotoxic AP sites. researchgate.net

Nthis compound: A significant substrate for AAG, its removal is crucial for preventing disruptions in DNA replication and transcription.

Escherichia coli possesses two primary DNA glycosylases that combat alkylation damage, including Nthis compound: AlkA and Tag (3-methyladenine DNA glycosylase I).

AlkA (3-methyladenine DNA glycosylase II): Similar to its mammalian counterpart AAG, AlkA has a broad substrate range. It is an inducible enzyme, with its expression increasing in response to alkylating agents. AlkA can remove a variety of damaged bases, including 3-methyladenine, 7-methylguanine, and O2-methylated pyrimidines. nih.govdigitellinc.com Notably, AlkA is significantly more efficient than Tag at excising 3-methyladenine from single-stranded DNA, suggesting a crucial role in repairing damage in transiently single-stranded regions during replication and transcription. nih.gov

Tag (3-methyladenine DNA glycosylase I): In contrast to AlkA, Tag exhibits a much narrower substrate specificity, primarily acting on 3-methyladenine and, to a lesser extent, this compound. wikipedia.org While both AlkA and Tag can remove 3-methyladenine from double-stranded DNA with similar proficiency, Tag's activity on single-stranded DNA is considerably lower than that of AlkA. nih.gov

AlkA: Broad substrate range, inducible expression, and high efficiency on single-stranded DNA.

The ability of DNA glycosylases to recognize a specific damaged base like Nthis compound within the vast expanse of the genome is a feat of molecular precision. Structural studies of these enzymes complexed with DNA containing substrate analogs have provided invaluable insights into this process.

A common mechanism employed by many DNA glycosylases is "base flipping," where the damaged nucleotide is rotated out of the DNA helix and into the enzyme's active site for catalysis. wikipedia.org For instance, the crystal structure of Salmonella typhi TAG, a homolog of E. coli Tag, in a complex with DNA containing an abasic site and the excised 3-methyladenine base reveals key interactions. The active site of TAG forms a pocket that accommodates the flipped-out base, with specific amino acid residues making hydrogen bonds and van der Waals contacts that stabilize the interaction and facilitate the cleavage of the N-glycosidic bond. nih.gov The structure of human AAG also reveals a deep, narrow active site pocket that is well-suited to bind and excise alkylated purines. nih.gov

In the case of AlkA, its broader substrate specificity is reflected in a more open and shallow active site compared to the highly specific Tag glycosylase. wikipedia.org This structural difference allows AlkA to accommodate a wider variety of damaged bases. The recognition process for N7-methylguanine by AlkA has been visualized in a crystal structure, showing that the enzyme causes a significant bend in the DNA to access the lesion. nih.gov While a specific crystal structure of these glycosylases with Nthis compound is not explicitly detailed in the provided results, the principles of recognition derived from studies with other alkylated bases are applicable.

Following the excision of Nthis compound by a DNA glycosylase, the resulting AP site is processed by a series of downstream enzymes to complete the repair.

AP Endonucleases: The primary enzyme responsible for processing AP sites in mammals is AP Endonuclease 1 (APE1). nih.govnih.gov APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) terminus. This incision is a critical step that prepares the DNA for synthesis and ligation. nih.gov

DNA Polymerases: In the "short-patch" BER pathway, which is the predominant sub-pathway, DNA polymerase β (Pol β) plays a dual role. mdpi.com It first utilizes its dRP-lyase activity to remove the 5'-dRP moiety. Subsequently, its polymerase activity fills the single-nucleotide gap by incorporating the correct nucleotide (in this case, cytosine) opposite the undamaged base. mdpi.com

DNA Ligases: The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone. In the nucleus, this is primarily carried out by DNA ligase IIIα (LIG3), often in a complex with the scaffold protein XRCC1, which helps to coordinate the activities of the BER enzymes. wikipedia.orgdigitellinc.comnih.gov In mitochondria, LIG3 is also the key ligase for BER. digitellinc.com DNA ligase I (LIG1) is more commonly associated with DNA replication but can also participate in long-patch BER. digitellinc.com

DNA Glycosylases Responsible for Nthis compound Excision

Interplay with Other DNA Repair Pathways

While BER is the primary pathway for Nthis compound repair, there is a complex interplay and occasional overlap with other DNA repair systems, particularly in the context of a broader spectrum of DNA damage that may be induced by alkylating agents.

Mismatch Repair (MMR): The Mismatch Repair pathway primarily corrects base-base mismatches and small insertions/deletions that arise during DNA replication. While MMR does not directly repair Nthis compound, it can be engaged by other lesions induced by alkylating agents, such as O6-methylguanine. elifesciences.org Futile cycles of MMR attempting to repair O6-methylguanine can lead to the formation of double-strand breaks. sciety.org There is evidence of crosstalk between BER and MMR, where nicks generated during BER can serve as signals for the initiation of MMR, suggesting a coordinated response to complex DNA damage. nih.govresearchgate.net

Nucleotide Excision Repair (NER): The Nucleotide Excision Repair pathway is typically responsible for removing bulky, helix-distorting lesions, such as those caused by UV radiation. wikipedia.org Generally, Nthis compound is not a substrate for NER. However, some studies suggest that NER may act as a backup mechanism for certain types of base damage typically handled by BER, especially in cases where the BER pathway is overwhelmed or deficient. nih.gov The interplay between BER and NER is an area of ongoing research, with evidence suggesting that some NER proteins can interact with and influence the activity of BER components. nih.gov

Biological Implications of Impaired Nthis compound Repair Systems

The integrity of the genome is constantly challenged by DNA-damaging agents, including endogenous and environmental alkylating agents that form lesions such as Nthis compound (3MeG). The cellular response to this type of damage is critical, and a failure in the designated repair pathways has profound biological consequences. When systems responsible for excising 3MeG are compromised, cells experience heightened sensitivity to chemical agents and an accumulation of genetic damage, leading to instability.

Cellular Hypersensitivity to Alkylating Agents in Repair-Deficient Models

A primary and direct consequence of deficient Nthis compound repair is a marked increase in cellular sensitivity to the cytotoxic effects of alkylating agents. Nthis compound is recognized as a cytotoxic DNA lesion primarily because it can physically block the progression of DNA polymerases during replication. oup.comnih.govmdpi.com This blockage leads to stalled replication forks, which if unresolved, can collapse and generate more severe forms of DNA damage like double-strand breaks, ultimately triggering cell death. nih.gov

Studies using various model organisms have consistently demonstrated this hypersensitivity. For instance, E. coli mutants deficient in the alkA gene, which codes for a glycosylase that repairs 3MeG, exhibit significant sensitivity to alkylating agents. oup.comoup.com This sensitivity persists even when the cells can repair other lesions like N3-methyladenine, highlighting the specific contribution of 3MeG to the toxic outcomes of alkylation damage. oup.com Similarly, in mammalian systems, embryonic stem cells from mice lacking the Aag (alkyladenine DNA glycosylase) gene, the human homolog of alkA, show increased sensitivity to the cell-killing effects of alkylating agents and suffer from greater chromosome damage. nih.gov

This hypersensitivity is not limited to a single type of alkylating agent. Repair-deficient cells show increased vulnerability to a range of SN1 and SN2 type methylating agents, which generate a spectrum of DNA adducts including 3MeG. nih.gov The inability to remove the 3MeG lesion means that even at low doses of an alkylating agent, a significant number of replication-blocking lesions can accumulate and exert their cytotoxic effects.

| Model System | Deficient Gene/Protein | Alkylating Agent(s) | Observed Phenotype | Reference |

|---|---|---|---|---|

| E. coli | alkA | Methylating agents | Increased sensitivity to toxic effects. | oup.comoup.com |

| Mouse Embryonic Stem Cells | Aag (Alkyladenine DNA glycosylase) | Alkylating agents | Increased sensitivity to cell killing and chromosome damage. | nih.gov |

| Human Glioma Cells (Antisense Suppression) | WRN | Methyl-lexitropsin (produces N3-methyladenine) | Hypersensitivity to cytotoxic effects. | nih.gov |

| Mer- Human Tumor Cell Strains | MGMT (O6-methylguanine-DNA methyltransferase) | Methylnitrosourea | Hypersensitivity to cytotoxic effects. | houstonmethodist.org |

Accumulation of DNA Damage and Increased Genetic Load

These AP sites are non-coding lesions and are themselves highly toxic and mutagenic if not repaired before DNA replication. nih.gov The accumulation of AP sites resulting from unrepaired 3MeG lesions increases the genetic load on the cell. If a cell attempts to replicate DNA containing an AP site, translesion synthesis (TLS) polymerases may be recruited to bypass the lesion, a process that is often error-prone and can lead to the insertion of an incorrect base opposite the abasic site, causing mutations. nih.gov

Therefore, a deficiency in the initial repair of 3MeG can lead to a cascade of secondary DNA damage. The initial cytotoxic lesion, if not removed, can be converted into a mutagenic AP site. This accumulation of both primary (3MeG) and secondary (AP sites) lesions compromises genomic integrity and increases the frequency of mutations. While some studies in Aag-deficient mice did not show severe spontaneous mutation rates, suggesting the existence of backup repair mechanisms, the increased load of unrepaired lesions still poses a significant threat, particularly upon exposure to exogenous alkylating agents. nih.gov

| Initial Lesion | Consequence of Impaired Repair | Secondary Lesion/Effect | Ultimate Biological Outcome | Reference |

|---|---|---|---|---|

| Nthis compound (3MeG) | Persistence in DNA | Replication fork stalling | Cytotoxicity, cell death | oup.comnih.gov |

| Nthis compound (3MeG) | Spontaneous depurination | Apurinic/Apyrimidinic (AP) site | Increased mutagenicity, genetic instability | nih.govnih.gov |

| Apurinic/Apyrimidinic (AP) site | Error-prone translesion synthesis (TLS) during replication | Base substitution mutations | Increased genetic load, potential for carcinogenesis | nih.gov |

Pathophysiological Relevance and Therapeutic Implications of N3 Methylguanine

Role in Carcinogenesis and Tumorigenesis

N3-Methylguanine (3MeG) is one of several methylated DNA adducts formed when DNA is exposed to alkylating agents, which can originate from environmental sources, diet, or endogenous metabolic processes nih.govmitoproteome.org.

Correlation with Increased Cancer Risk and Tumor Progression

While O6-methylguanine (O6MeG) is widely recognized as a highly mutagenic and pre-carcinogenic lesion, the precise carcinogenic potency of N-alkylation products like 3MeG has been an area of ongoing investigation nih.govmims.comnih.govctdbase.org. Non-repaired N-methylpurines, including 3MeG, have been shown to interfere with DNA replication, potentially leading to DNA strand breaks and chromosomal aberrations in proliferating cells. These disruptions can contribute to the initiation of tumor formation mims.com.

Research utilizing mouse models with deficiencies in DNA repair enzymes has provided insights into the role of 3MeG in carcinogenesis. Studies on mice lacking the O6-methylguanine-DNA methyltransferase (MGMT) enzyme or the N-alkylpurine-DNA glycosylase (AAG, also known as N-methylpurine-DNA glycosylase) enzyme, or both, have demonstrated a higher frequency of colon cancer compared to wild-type mice nih.govnih.govctdbase.org. This evidence suggests that non-repaired N-methylpurines, such as 3MeG, are not only pre-toxic but also pre-carcinogenic DNA lesions nih.govnih.govctdbase.org. Specifically, AAG-null mice exhibited an even stronger tumor response than MGMT-null mice at a low dose of azoxymethane (B1215336) (AOM), an alkylating agent, highlighting the critical role of AAG-initiated base excision repair (BER) in protecting against alkylation-induced colon carcinogenesis nih.govnih.govctdbase.org.

It is important to note that 3MeG is typically formed at a significantly lower level (approximately 15-fold less) than N3-methyladenine (3MeA) hkust.edu.hk. Alkylating agents classified as SN2-type, which predominantly generate N-methylations like 3MeG, generally exhibit weak carcinogenic potential and are more often implicated in tumor promotion rather than initiation mims.com.

Table 1: Impact of DNA Repair Enzyme Deficiency on Cancer Frequency in Mouse Models

| Enzyme Deficiency | Alkylating Agent | Observed Effect | Reference |

| MGMT-null | Azoxymethane (AOM) | Higher colon cancer frequency | nih.govnih.govctdbase.org |

| AAG-null | Azoxymethane (AOM) | Higher colon cancer frequency (stronger response at low doses than MGMT-null) | nih.govnih.govctdbase.org |

| MGMT/AAG-null | Azoxymethane (AOM) | Higher colon cancer frequency | nih.govnih.govctdbase.org |

Association with Specific Human Neoplasms

Nthis compound is one of the DNA adducts formed by N-nitroso compounds (NOCs), which are epidemiologically linked to the etiology of colorectal cancer (CRC) nih.govnih.govfishersci.cawikipedia.orgciteab.commetabolomicsworkbench.org. NOCs can be present in food or formed endogenously in the large intestine, and upon metabolic activation, they generate electrophilic species that methylate DNA, producing various N-methylated purines, including 3MeG fishersci.caciteab.commetabolomicsworkbench.org.

In the context of cancer chemotherapy, alkylating agents such as temozolomide (B1682018) (TMZ), used in the treatment of glioblastoma (GBM), induce the formation of multiple DNA adducts, including N7-methylguanine, O6-methylguanine, and N3-methyladenine sigmaaldrich.comnih.govuni-freiburg.de. While 3MeG is also a potential adduct, O6-methylguanine (O6MeG) is considered the principal cytotoxic and mutagenic lesion responsible for the therapeutic effects of TMZ nih.govuni-freiburg.de. The presence of 3MeG indicates DNA alkylation damage, but its specific role as a primary driver in human neoplasms, distinct from other more prevalent or potent alkylation adducts, is generally considered less significant based on current research findings.

Modulatory Effects of Oxidative Stress on Nthis compound Formation and Repair

Generation of Nthis compound Under Oxidative Conditions

While Nthis compound is primarily formed through direct alkylation of DNA bases by alkylating agents, endogenous alkylating agents can be generated as byproducts of oxidative metabolism within the cell mitoproteome.org. Certain alkylating chemicals, such as methyl methane (B114726) sulfonate (MMS), are known to induce oxidative stress in cellular systems, leading to the formation of various methyl adducts, including 3MeG as a minor product wikipedia.org. Reactive oxygen species (ROS), a common consequence of oxidative stress, can cause widespread DNA and protein damage wikipedia.org. However, the direct generation of 3MeG by oxidative conditions as a primary pathway, rather than its formation by alkylating agents in an environment potentially influenced by oxidative stress, is not extensively detailed in the provided research.

Impact of Oxidative Stress on DNA Repair Enzyme Expression and Activity

The cellular defense against the toxic and carcinogenic effects of methylating agents, including the formation of 3MeG, relies heavily on DNA repair pathways nih.govnih.govctdbase.org. Nthis compound is predominantly repaired by the Base Excision Repair (BER) pathway nih.govmims.comnih.govctdbase.orgfishersci.cawikipedia.orgnih.govuni.lufishersci.canih.gov. This process is initiated by DNA glycosylases, specifically N-alkyladenine-DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG) fishersci.cafishersci.canih.gov. AAG catalyzes the hydrolysis of the N-glycosidic bond, releasing the 3MeG adduct from the DNA and leaving an abasic (AP) site, which is then further processed by other components of the BER machinery fishersci.cafishersci.canih.gov.

Oxidative stress has a broad impact on DNA repair mechanisms. Reactive oxygen species (ROS) and reactive nitrogen species (RNOS) can directly inactivate DNA repair enzymes or affect their gene transcription nih.gov. For instance, exogenous nitric oxide and peroxynitrite have been shown to inhibit various DNA repair enzymes, including OGG1, DNA ligase, formamidopyrimidine-DNA-glycosylase, and O6-alkylguanine-DNA-alkyltransferase (MGMT) nih.gov. Such inhibition of BER pathway components by oxidative stress would consequently impair the efficient repair of 3MeG, leading to its accumulation and potentially exacerbating its genotoxic effects. While some AlkB family dioxygenases repair other N-methylated lesions (like N1-methyladenine and N3-methylcytosine) via oxidative demethylation, their direct and primary role in 3MeG repair is not as prominently established as that of AAG nih.govnih.govuni-freiburg.defishersci.com.

Table 2: Key DNA Methylation Adducts and Their Primary Repair Pathways

Nthis compound as a Predictive or Prognostic Biomarker in Disease States

While Nthis compound is an indicator of DNA alkylation damage, current research predominantly focuses on other related markers for predictive or prognostic purposes in disease states. The direct quantification of 3MeG itself as a widely established predictive or prognostic biomarker is not a prominent area of investigation in the provided literature.

Instead, the expression and methylation status of DNA repair enzymes involved in handling N-alkylated lesions are more commonly explored as biomarkers. For example, the methylation status of the MGMT promoter is a well-established predictive biomarker for the response of glioblastoma and colorectal cancer patients to alkylating agents like temozolomide mitoproteome.orguni-freiburg.denih.govnih.gov. Low levels of functional MGMT, often due to promoter methylation, correlate with improved outcomes in patients treated with these agents because the O6-methylguanine lesions, which are highly cytotoxic, are not efficiently repaired uni-freiburg.denih.gov.

Furthermore, N7-methylguanosine (m7G) related gene signatures are being investigated as prognostic biomarkers in other cancers, such as hepatocellular carcinoma and lung adenocarcinoma, indicating the broader interest in different types of methylated nucleosides and their associated pathways as indicators of disease progression and treatment response.

Therapeutic Exploitation of Nthis compound-Induced DNA Damage

The formation of N3-MeG in DNA impedes the progression of DNA polymerases, leading to stalled replication forks and ultimately triggering cellular cytotoxicity and programmed cell death citeab.comfishersci.caresearchgate.netsigmaaldrich.com. This mechanism contrasts with O6-MeG, which is highly mutagenic due to its mispairing with thymine (B56734) during replication, subsequently activating the mismatch repair (MMR) system and leading to DNA strand breaks and cell death nih.govwikipedia.org.

The primary enzyme responsible for the repair of N3-MeG, along with other N-alkyl purines like N3-methyladenine (N3-MeA) and N7-methylguanine (N7-MeG), is Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG) Current time information in West Northamptonshire, GB.fishersci.atnih.govwikipedia.org. AAG initiates the Base Excision Repair (BER) pathway by excising the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes Current time information in West Northamptonshire, GB.wikipedia.orgplos.org.

Synergistic Effects with Alkylating Chemotherapy Agents

Alkylating chemotherapy agents, widely used in cancer treatment, exert their cytotoxic effects by introducing various alkyl adducts into DNA. Temozolomide (TMZ), a common alkylating agent used in glioblastoma treatment, primarily generates N7-MeG (60–85%), N3-MeA (8–20%), and O6-MeG (5–10%) researchgate.netnih.govnih.govsemanticscholar.org. While O6-MeG is considered the most lethal lesion for the cell and is repaired by O6-methylguanine-DNA methyltransferase (MGMT), N3-MeG and N3-MeA, despite being more abundant, contribute minimally to TMZ's direct cytotoxicity because they are efficiently repaired by the BER pathway mediated by AAG/MPG researchgate.netsemanticscholar.orgciteab.comfishersci.com.

However, the efficient repair of N3-MeG and N3-MeA by AAG/MPG can lead to chemotherapy resistance, particularly when these lesions accumulate and are rapidly removed, preventing the cytotoxic consequences of replication blockage fishersci.cafishersci.comnih.gov. Studies have shown that overexpression of AAG/MPG can be detrimental in mammalian cells exposed to methylating agents, and AAG-deficient cells can be more sensitive to agents like methyl methanesulfonate (B1217627) (MMS) nih.gov. This suggests that inhibiting AAG/MPG could enhance the cytotoxic effects of alkylating agents by allowing N3-MeG lesions to persist and block DNA replication more effectively.

Table 1: Major DNA Adducts Formed by Temozolomide (TMZ)

| DNA Adduct | Proportion of Total Adducts (%) | Primary Repair Pathway | Biological Consequence (Unrepaired) |

| N7-Methylguanine | 60–85 researchgate.netnih.govnih.govsemanticscholar.org | BER (AAG/MPG) researchgate.netfishersci.com | Generally innocuous, but can lead to AP sites sigmaaldrich.com |

| N3-Methyladenine | 8–20 researchgate.netnih.govnih.govsemanticscholar.org | BER (AAG/MPG) researchgate.netfishersci.com | Highly cytotoxic, blocks DNA replication fishersci.casigmaaldrich.com |

| O6-Methylguanine | 5–10 researchgate.netnih.govnih.govsemanticscholar.org | MGMT researchgate.netfishersci.com | Highly lethal, triggers MMR and DSBs wikipedia.orgaacrjournals.org |

| Nthis compound | Minor, but formed aacrjournals.orgclinicsinoncology.com | BER (AAG/MPG) Current time information in West Northamptonshire, GB.nih.gov | Blocks DNA replication, cytotoxic citeab.comsigmaaldrich.com |

Development of Novel Therapeutic Strategies Targeting Nthis compound Repair

Targeting the repair of N3-MeG (and other AAG/MPG substrates) represents a promising strategy to overcome resistance to alkylating chemotherapy. By inhibiting AAG/MPG, the accumulation of cytotoxic N3-MeG lesions can be promoted, thereby increasing the efficacy of DNA-damaging agents fishersci.cafishersci.comontosight.ai.

Several approaches are being explored for inhibiting AAG/MPG:

Small Molecule Inhibitors: Research is ongoing to identify and develop specific small molecule inhibitors of AAG/MPG. For instance, pyrrolidine-based nucleotide mimetics have been synthesized and tested in vitro as AAG inhibitors, with one candidate, (+)-395, showing promising inhibitory activity surrey.ac.uk. Sunitinib has also been identified as a potential AAG inhibitor that could restore TMZ sensitivity researchgate.net.

Natural Compounds: Natural polyphenolic compounds, such as morin (B1676745) hydrate, have been found to inhibit MPG activity by interfering with substrate DNA binding researchgate.net.

Base Analogs: Certain modified base lesions, like 3,N4-ethenocytosine (ϵC)-containing DNA, can bind tightly to AAG, forming an abortive protein-DNA complex that inhibits AAG's ability to act on other DNA lesions. This mechanism provides a structural basis for designing AAG inhibitors osti.govnih.gov.

Modulation of Downstream Pathways: The Base Excision Repair pathway, initiated by AAG/MPG, involves several downstream steps. Poly(ADP-ribose) polymerase (PARP) plays a key role in the BER pathway, particularly in repairing N3-MeA and N7-MeG lesions researchgate.netplos.orgsemanticscholar.orgwikipedia.orgaacrjournals.org. PARP inhibitors can enhance the cytotoxicity of alkylating agents like TMZ by disrupting the repair of these N-alkyl purine (B94841) adducts researchgate.netnih.govsemanticscholar.orgresearchgate.netwikipedia.orgaacrjournals.org. This "synthetic lethality" approach is being investigated, where inhibiting PARP in cancer cells with compromised DNA repair pathways can lead to increased cell death when combined with alkylating agents plos.orgnih.gov.

Targeting Regulatory Pathways: Studies suggest that the ataxia telangiectasia mutated (ATM) kinase can regulate MPG activity through direct phosphorylation. Therefore, targeting ATM could potentially lead to TMZ sensitization through BER pathway inhibition nih.gov.

The development of specific AAG/MPG inhibitors or strategies that exploit the accumulation of N3-MeG and other N-alkyl purine lesions holds significant promise for improving the therapeutic outcomes of alkylating chemotherapy, particularly in cancers that exhibit resistance due to efficient DNA repair.

Advanced Methodological Approaches for N3 Methylguanine Analysis in Research

Chromatographic and Spectrometric Techniques for Quantitative Detection

Chromatographic and spectrometric methods are cornerstones for the quantitative detection of N3-Methylguanine, offering high sensitivity and specificity. These techniques typically involve the separation of the target analyte from complex biological matrices, followed by its detection and quantification using mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used and highly effective method for the detection and quantification of DNA adducts, including Nthis compound researchgate.netnih.govnih.gov. This approach offers high specificity and sensitivity, making it suitable for analyzing low levels of adducts in complex biological samples.

The general workflow involves enzymatic hydrolysis of DNA into nucleosides, followed by chromatographic separation and subsequent detection by MS acs.org. LC-MS/MS methods often employ isotope-dilution techniques, where stable isotope-labeled internal standards are added to samples to improve accuracy and precision researchgate.netnih.govresearchgate.net. For instance, a highly specific LC-MS/MS method was developed for the simultaneous determination of urinary N3-methyladenine (N3-MeA), N3-ethyladenine, and N3-(2-hydroxyethyl)adenine, demonstrating limits of quantification as low as 0.13 ng/mL for N3-MeA nih.gov. Another study utilized reversed-phase HPLC with UV-vis detection and electrospray ionization mass spectrometric verification for monitoring N3-methyladenine, N7-methylguanine, and O6-methylguanine adducts, achieving a limit of quantitation of 0.5 ng/mL for all measured compounds diva-portal.orgnih.gov.

Research findings highlight the robustness of LC-MS/MS. For example, a method for simultaneous detection and quantification of multiple alkylpurine adducts, including N3-methyladenine and N7-methylguanine, released from genomic DNA treated with N-methyl-N-nitrosourea (MNU), demonstrated its utility in monitoring the excision of these adducts by DNA glycosylases nih.govresearchgate.net. The precision and accuracy of these methods are typically high, with intraday and interday variations often ranging from 0.6% to 7.5% and recoveries between 80.1% and 110.0% nih.gov.

Table 1: Representative LC-MS/MS Performance Metrics for Alkylated DNA Adducts

| Analyte (Adduct) | Limit of Quantification (LOQ) | Intraday Variation (RSD) | Interday Variation (RSD) | Recovery Range | Reference |

| N3-Methyladenine | 0.13 ng/mL | 0.6 - 1.3 % | 3.7 - 7.5 % | 80.1 - 97.3 % | nih.gov |

| N7-Methylguanine | 0.5 ng/mL | 1.73 - 6.96 % | 2.26 - 7.58 % | Not specified | diva-portal.orgnih.gov |

| O6-Methylguanine | 0.5 ng/mL | 1.73 - 6.96 % | 2.26 - 7.58 % | Not specified | diva-portal.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of Nthis compound, especially when coupled with derivatization steps to enhance volatility and thermal stability of the analytes nih.govresearch-solution.com. Nthis compound, being a relatively polar compound, often requires derivatization to be suitable for GC analysis research-solution.com.

A GC-MS method has been developed for the determination of N7-[2H3]methyl guanine (B1146940) in rat urine, which involved fractionation and derivatization to a volatile N-heptafluorobutyryl-O6-2,3,4,5,6-pentafluorobenzyl derivative nih.gov. While this specific example focuses on N7-methylguanine, the principle of derivatization to enable GC-MS analysis is applicable to other alkylated bases like Nthis compound. Derivatization agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are commonly used to convert polar compounds into more volatile silyl (B83357) derivatives suitable for GC-MS research-solution.comuea.ac.uk. GC-MS techniques have been applied in experimental carcinogenicity studies and human epidemiological studies for detecting and quantifying DNA adducts iarc.fr.

Immunochemical and Immunosorbent-Based Assays

Immunochemical and immunosorbent-based assays offer high-throughput and sensitive detection of DNA adducts, including Nthis compound, often without the need for extensive sample purification. These methods rely on the specificity of antibodies that recognize and bind to the modified nucleobases.

Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent example of an immunosorbent-based assay used for DNA adduct detection iarc.frnih.gov. Competitive ELISA determinations have been used to precisely quantify methylation at DNA sites, including N3-methyladenine and N7-methylguanine nih.gov. Immunoslot blot assays and immunoaffinity/HPLC methods with specific antibodies have also been employed to detect DNA adducts oup.com. These methods are particularly useful for screening large numbers of samples due to their relatively high throughput compared to chromatographic methods, although they may sometimes offer lower specificity or quantitative precision than mass spectrometry-based approaches researchgate.net.

Nucleic Acid Sequencing-Based Methodologies for Lesion Mapping

Nucleic acid sequencing-based methodologies have emerged as crucial tools for mapping DNA lesions, including Nthis compound, at single-nucleotide resolution across genomes nih.govoup.commit.eduoup.com. These advanced techniques provide insights into the precise genomic locations of adducts, which is vital for understanding their biological impact and repair dynamics.

Methods like Lesion-Adjoining Fragment Sequencing (LAF-Seq) allow for nucleotide-resolution digital mapping of DNA damage and repair in human cells nih.gov. Another approach, dual chemical labeling-assisted sequencing (DCL-seq), has been demonstrated for mapping abasic sites and common alkylation damage, such as N7-methyl-2′-deoxyguanosine and N3-methyl-2′-deoxyadenosine, in mitochondrial DNA when coupled with lesion-specific repair enzymes oup.comresearchgate.net. Nick-seq is a general method for highly sensitive and quantitative genomic mapping at single-nucleotide resolution for any DNA modification or damage that can be converted to a strand-break mit.eduoup.com. These methods often involve converting the DNA adducts into strand breaks or other detectable changes that can be read out by sequencing, providing precise lesion mapping and insights into sequence context effects on adduct formation and repair nih.govmit.edu.

Molecular Epidemiology Studies for Exposure and Susceptibility Assessment

Molecular epidemiology studies leverage the detection of DNA adducts like Nthis compound as biomarkers to assess exposure to genotoxic agents and evaluate individual susceptibility to DNA damage re-place.beacs.orgnih.gov. By measuring these adducts in human populations, researchers can gain insights into environmental or occupational exposures and their potential health implications.

The study of DNA adduct types and levels in human tissue serves as an important tool in toxicology and cancer epidemiology re-place.be. Nthis compound, along with other alkylated bases like N7-methylguanine and O6-methylguanine, are key biomarkers of exposure to methylating and alkylating agents cdc.govacs.org. The levels of these adducts can reflect the extent of exposure to carcinogens and the effectiveness of DNA repair pathways in an individual nih.gov.

Human biomonitoring involves the measurement of Nthis compound adducts in biological samples (e.g., urine, blood, DNA from white blood cells) to assess internal exposure to alkylating agents nih.govresearchgate.netacs.org. Urinary excretion of DNA adducts, including N3-methyladenine and N7-methylguanine, serves as a non-invasive measure of exposure researchgate.netacs.orgacs.org.

For example, studies have successfully applied LC-MS/MS methods to measure urinary N3-methyladenine levels in populations, demonstrating significantly higher levels in smokers compared to nonsmokers, and correlating these levels with other tobacco-specific nitrosamine (B1359907) metabolites nih.govresearchgate.net. This indicates the utility of Nthis compound as a biomarker for assessing exposure to alkylating agents from sources like cigarette smoke nih.gov. Furthermore, biomonitoring studies have shown correlations between urinary N3-methyladenine and N7-methylguanine levels with other oxidative DNA lesions, providing a comprehensive view of DNA damage in exposed individuals acs.org.

Table 2: N3-Methyladenine Levels in Human Urine (Example Data)

| Group | N3-Methyladenine (N3-MeA) Level (ng/mL) | Correlation with Tobacco-Specific Nitrosamine Metabolite (r-value) | Reference |

| Smokers (n=193) | Significantly higher than nonsmokers | 0.48 (P < 0.001) with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol | nih.gov |

| Nonsmokers (n=58) | Lower than smokers | Not applicable | nih.gov |

Future Directions and Emerging Research Avenues in N3 Methylguanine Biology

Development of High-Resolution and Sensitive Detection Technologies

Advancements in analytical chemistry are crucial for precisely quantifying and mapping N3-Methylguanine within the genome. Current methodologies, particularly those based on mass spectrometry, offer high sensitivity and specificity for detecting DNA adducts. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for the sensitive and specific measurement of various N-alkylated purines, including N3-methyladenine and N7-methylguanine, in biological samples researchgate.net. This technology's capability to detect low levels of adducts makes it highly suitable for the precise quantification of Nthis compound.

Furthermore, sequencing-based methods are emerging that allow for nucleotide-resolution mapping of DNA damage. Lesion-Adjoining Fragment Sequencing (LAF-Seq), for example, enables high-resolution digital mapping of DNA damage and repair, including N-methylpurines, in specific genomic fragments nih.gov. While primarily demonstrated for N7-methylguanine and N3-methyladenine, the principles of LAF-Seq could be adapted to provide detailed insights into the distribution and repair kinetics of Nthis compound across the genome. The ongoing development of such high-throughput and single-base resolution techniques will be instrumental in understanding the precise locations and biological consequences of Nthis compound adducts.

Integration with Systems Biology and Multi-Omics Approaches

The integration of Nthis compound research with systems biology and multi-omics approaches represents a critical future direction for a holistic understanding of its biological impact. Multi-omics refers to an integrated approach that combines data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a comprehensive view of complex biological systems acs.orgnih.govfrontiersin.orgcd-genomics.comyoutube.com. This integrative strategy is vital for unraveling the intricate interrelationships between different biomolecules and their functions, thereby offering deeper insights into biological processes acs.orgnih.govnih.gov.

By integrating data on Nthis compound formation and repair with other omics layers, researchers can gain a more complete picture of its effects. For instance, systems pharmacology models are being developed to integrate data on drug pharmacokinetics and pharmacodynamics, including the formation and repair of DNA adducts like Nthis compound, to predict cellular responses to treatments biorxiv.org. Such models can help identify how the presence or repair of Nthis compound adducts influences gene expression, protein function, and metabolic pathways, ultimately contributing to disease progression or therapeutic outcomes. The application of machine learning and network analysis within multi-omics frameworks can further aid in identifying patterns, correlations, and relationships that might not be apparent from single-omics analyses acs.orgfrontiersin.org.

Elucidation of Nthis compound's Role in Neurodegeneration and Aging Processes

The accumulation of DNA damage is a significant factor contributing to aging and the pathogenesis of neurodegenerative diseases. Deficiencies in DNA repair pathways and the subsequent accumulation of unrepaired DNA lesions are strongly implicated in the decline of neuronal function and the progression of age-related neurological disorders nih.govoup.comfrontiersin.orgmdpi.com.

常见问题

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。